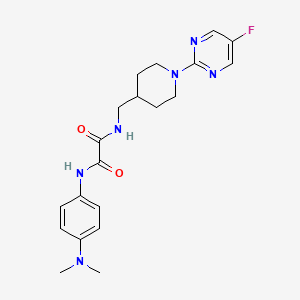

N1-(4-(dimethylamino)phenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

説明

N1-(4-(Dimethylamino)phenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylaminophenyl group at the N1 position and a fluoropyrimidine-substituted piperidinylmethyl group at the N2 position. The dimethylamino group likely enhances solubility and pharmacokinetic properties, while the fluoropyrimidine moiety may confer metabolic stability or influence binding interactions.

特性

IUPAC Name |

N'-[4-(dimethylamino)phenyl]-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN6O2/c1-26(2)17-5-3-16(4-6-17)25-19(29)18(28)22-11-14-7-9-27(10-8-14)20-23-12-15(21)13-24-20/h3-6,12-14H,7-11H2,1-2H3,(H,22,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGINVFFXDXYVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(4-(dimethylamino)phenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide, with the CAS number 2034230-60-7, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships.

| Property | Value |

|---|---|

| Molecular Formula | C20H25FN6O2 |

| Molecular Weight | 400.4 g/mol |

| CAS Number | 2034230-60-7 |

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. Notably, it has shown significant cytotoxic effects in breast and pancreatic cancer models.

Case Study: Breast and Pancreatic Cancer

In a study focusing on derivatives of 4-(dimethylamino)phenyl compounds, N1-(4-(dimethylamino)phenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide demonstrated:

- Inhibition of Cell Colony Formation : At concentrations of 1 and 2 μM, the compound completely inhibited colony growth in MDA-MB-231 breast cancer cells and significantly affected Panc-1 pancreatic cancer cells .

- Effect on Spheroid Growth : The compound reduced cell viability in both MDA-MB-231 and Panc-1 spheroids by approximately 45% compared to control groups, indicating its potential as a therapeutic agent in solid tumors .

The precise mechanism by which N1-(4-(dimethylamino)phenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide exerts its effects is still under investigation. However, it is hypothesized that the compound may act through the following pathways:

- Inhibition of Key Enzymes : Preliminary data suggest that oxalamides may interfere with specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cell Migration : While it showed limited effects on cell migration in wound-healing assays, its impact on colony formation suggests a potential role in inhibiting metastasis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N1-(4-(dimethylamino)phenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide. Modifications to the dimethylamino and fluoropyrimidine moieties can significantly influence its potency:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups like fluorine enhances anticancer activity by increasing the compound's reactivity and interaction with target proteins .

- Piperidine Ring Modifications : Variations in the piperidine structure can alter binding affinity to biological targets, impacting efficacy and selectivity.

類似化合物との比較

Comparison with Structurally Similar Oxalamide Derivatives

Available evidence highlights three oxalamide analogs synthesized and characterized in a 2018 study (see Table 1) .

Key Observations

Substituent Effects on Yield: The target compound’s synthesis yield is unspecified, but analogs with fluorinated substituents (e.g., Compound 18) achieved higher yields (52%) compared to non-fluorinated counterparts (e.g., Compound 16, 23%) . This suggests fluorination may stabilize intermediates or reduce side reactions.

Functional Group Contributions: Dimethylamino Group (Target): Unlike Compounds 16–18, the dimethylamino group in the target compound likely enhances solubility and membrane permeability, a feature absent in analogs with methoxy or hydroxy groups. Fluoropyrimidine (Target) vs. In contrast, Compound 18’s single fluorine atom may primarily influence electronic effects without enhancing target engagement .

Dimerization Issues :

- Compound 16 exhibited 23% dimerization, possibly due to reactive hydroxyl or carbonyl groups. The target compound’s piperidinylmethyl and fluoropyrimidine substituents may mitigate such side reactions, though this remains speculative without direct data .

Research Findings and Implications

- Synthetic Challenges : The target compound’s complex structure (fluoropyrimidine, piperidine) may require multi-step synthesis, similar to Compound 16’s route involving SnCl₂·2H₂O-mediated reduction and oxalamide coupling .

- Biological Relevance : While Compounds 16–18 were evaluated as inhibitors of stearoyl coenzyme A desaturase (SCD) via Cytochrome P450 4F11 activation, the target compound’s fluoropyrimidine group could broaden its applicability to kinase or nucleotide-binding targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。